Cas no 3514-74-7 (6,12-dibromo-1,4-dioxaspiro[4.7]dodecane)

6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane is a brominated spirocyclic compound featuring a dioxane ring fused to a seven-membered cycloalkane. Its unique spirocyclic structure and bromine substituents make it a versatile intermediate in organic synthesis, particularly for constructing complex cyclic frameworks. The compound's reactivity is enhanced by the presence of bromine atoms, which facilitate further functionalization via cross-coupling or substitution reactions. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in pharmaceutical and materials chemistry, where its rigid spirocyclic core can contribute to the development of novel bioactive molecules or advanced polymeric materials. Its well-defined structure allows for precise modifications in synthetic routes.
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane structure
3514-74-7 structure
商品名:6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
CAS番号:3514-74-7
MF:C10H16O2Br2
メガワット:328.04084
CID:919958
PubChem ID:287426

6,12-dibromo-1,4-dioxaspiro[4.7]dodecane 化学的及び物理的性質

名前と識別子

    • 6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
    • CS-0251416
    • Z815272136
    • AKOS024342148
    • EN300-54694
    • NSC147460
    • NSC-634579
    • C10H16Br2O2
    • 3514-74-7
    • NSC-147460
    • DTXSID50956588
    • NSC634579
    • インチ: InChI=1S/C10H16Br2O2/c11-8-4-2-1-3-5-9(12)10(8)13-6-7-14-10/h8-9H,1-7H2
    • InChIKey: OQCIVOUQHXUSEL-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(C2(C(CC1)Br)OCCO2)Br

計算された属性

  • せいみつぶんしりょう: 325.95168
  • どういたいしつりょう: 325.95170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • PSA: 18.46

6,12-dibromo-1,4-dioxaspiro[4.7]dodecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-54694-0.5g
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
0.5g
$579.0 2023-02-10
Enamine
EN300-54694-1.0g
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
1.0g
$743.0 2023-02-10
Enamine
EN300-54694-0.25g
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
0.25g
$367.0 2023-02-10
1PlusChem
1P019XTQ-5g
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
5g
$2722.00 2023-12-17
1PlusChem
1P019XTQ-250mg
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
250mg
$516.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322086-2.5g
6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
2.5g
¥36640.00 2024-05-17
Enamine
EN300-54694-0.05g
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
0.05g
$173.0 2023-02-10
Enamine
EN300-54694-10.0g
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
10.0g
$3191.0 2023-02-10
1PlusChem
1P019XTQ-50mg
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
50mg
$269.00 2024-05-04
1PlusChem
1P019XTQ-100mg
6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
3514-74-7 95%
100mg
$369.00 2024-05-04

6,12-dibromo-1,4-dioxaspiro[4.7]dodecane 関連文献

6,12-dibromo-1,4-dioxaspiro[4.7]dodecaneに関する追加情報

Professional Introduction to 6,12-dibromo-1,4-dioxaspiro[4.7]dodecane (CAS No. 3514-74-7)

6,12-dibromo-1,4-dioxaspiro[4.7]dodecane, identified by the chemical abstracts service number 3514-74-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This spirocyclic ether derivative features a brominated dioxaspiro framework, which makes it a versatile intermediate in the synthesis of complex molecules. The presence of bromine atoms at the 6 and 12 positions enhances its reactivity, making it particularly valuable in cross-coupling reactions and as a precursor for further functionalization.

The compound’s structure, consisting of a spiro linkage between a dioxane ring and a dodecane chain, imparts both rigidity and flexibility, which are desirable traits in drug design. The spirocyclic core disrupts planar aromaticity while maintaining conformational stability, which can be exploited to improve pharmacokinetic profiles. In recent years, such spirocyclic compounds have been explored for their potential in developing novel therapeutic agents due to their ability to mimic bioactive scaffolds found in natural products.

Recent advancements in medicinal chemistry have highlighted the importance of 6,12-dibromo-1,4-dioxaspiro[4.7]dodecane as a building block for designing small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, where the brominated spiro structure serves as a hinge-binding motif. The bromine atoms facilitate palladium-catalyzed coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the core spiro scaffold’s integrity.

The compound’s applications extend beyond pharmaceuticals into the realm of advanced materials. Its rigid yet adaptable structure makes it a candidate for polymer additives that enhance thermal stability and mechanical strength. Researchers have investigated its incorporation into polymeric matrices to improve flame retardancy without compromising material performance. The bromine substituents also contribute to flame-retardant properties by participating in char formation mechanisms during combustion.

In terms of synthetic methodologies, 6,12-dibromo-1,4-dioxaspiro[4.7]dodecane (CAS No. 3514-74-7) serves as an excellent starting material for exploring novel synthetic pathways. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to attach various functional groups to the spiro core. These modifications have led to libraries of derivatives with tailored biological activities, including antimicrobial and anti-inflammatory properties. The ease with which this compound can be further functionalized underscores its importance as a synthetic intermediate.

The exploration of 6,12-dibromo-1,4-dioxaspiro[4.7]dodecane has also contributed to our understanding of spirocyclic chemistry in general. Computational studies have revealed insights into its electronic structure and reactivity patterns, which are crucial for rational drug design. The interplay between the dioxane and dodecane moieties influences electron delocalization and steric interactions, factors that must be carefully considered when designing derivatives with enhanced bioavailability or target specificity.

From a commercial perspective, the demand for high-purity 6,12-dibromo-1,4-dioxaspiro[4.7]dodecane (CAS No. 3514-74-7) has increased alongside advancements in synthetic techniques that allow for scalable production. Manufacturers specializing in fine chemicals have optimized processes to ensure consistent quality while reducing costs associated with purification steps such as column chromatography or recrystallization. This has made the compound more accessible to academic researchers and industrial chemists alike.

The future prospects for this compound remain promising as new synthetic strategies continue to emerge. Enantioselective synthesis methods could enable the production of enantiomerically pure derivatives for chiral drug development—a critical aspect of modern pharmacology where stereochemistry dictates efficacy and safety profiles. Additionally, green chemistry approaches are being explored to minimize waste and energy consumption during its synthesis.

In conclusion,6,12-dibromo-1,4-dioxaspiro[4.7]dodecane (CAS No. 3514-74-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research and material science applications alike. As synthetic methodologies advance and computational tools provide deeper insights into molecular interactions,6,12-dibromo-1,4-dioxaspiro[4,7]dodecane will undoubtedly continue to play a pivotal role in shaping future discoveries.

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